molecular formula C10H12Br2O4 B12112990 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol

2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol

Cat. No.: B12112990
M. Wt: 356.01 g/mol
InChI Key: GDIZPJLCBJDACC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is a brominated phenoxyethanol derivative. This compound is characterized by the presence of two bromine atoms and a hydroxyethoxy group attached to a phenoxyethanol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol typically involves the bromination of a phenoxyethanol derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination of the desired positions on the phenoxyethanol ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyethoxy group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,5-Dibromo-2-(2-hydroxyethoxy)phenoxy]ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine atoms and a hydroxyethoxy group makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H12Br2O4

Molecular Weight

356.01 g/mol

IUPAC Name

2-[4,5-dibromo-2-(2-hydroxyethoxy)phenoxy]ethanol

InChI

InChI=1S/C10H12Br2O4/c11-7-5-9(15-3-1-13)10(6-8(7)12)16-4-2-14/h5-6,13-14H,1-4H2

InChI Key

GDIZPJLCBJDACC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Br)OCCO)OCCO

Origin of Product

United States

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